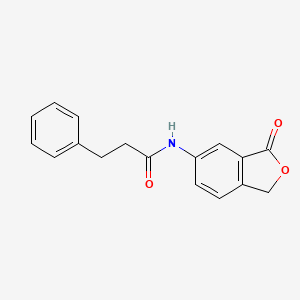

![molecular formula C14H8ClN5 B5618810 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline

Overview

Description

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline is a derivative within the broader chemical class of tetrazoloquinazolines. These compounds have attracted interest due to their versatile chemical properties and potential applications in various fields.

Synthesis Analysis

- The synthesis of tetrazoloquinazolines often involves reactions with α,β-unsaturated carbonyl compounds or their synthetic equivalents, yielding various derivatives, including 7-chloro-5-phenyltetrazolo[1,5-a]quinazolines (Sidorenko & Orlov, 2008).

Molecular Structure Analysis

- Structural characterizations of tetrazoloquinazoline derivatives are typically achieved through techniques such as IR and 1H NMR spectroscopy, mass spectrometry, and elemental analysis (Sidorenko & Orlov, 2008).

Chemical Reactions and Properties

- Reactions of tetrazoloquinazolines with N-nucleophiles lead to various transformations, highlighting the reactivity of the compound and its derivatives (Kholodnyak et al., 2016).

Physical Properties Analysis

- The physical properties of tetrazoloquinazolines can be deduced from spectroscopic data and elemental analyses, as these provide insights into their structural and electronic configurations (Sidorenko & Orlov, 2008).

Mechanism of Action

While the specific mechanism of action of 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline is not mentioned in the retrieved sources, quinazoline derivatives are known to exhibit a wide range of biological activities . They have been used in the treatment of various diseases, including cancer . The biological activity of these compounds is believed to be influenced by the properties of the substituents and their presence and position on the cyclic compounds .

Future Directions

Quinazoline derivatives, including 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline, continue to be a focus of research due to their significant biological activities . Future research will likely involve the design and synthesis of new quinazoline-based compounds as potential drugs, particularly for anticancer potency . Additionally, further studies on the synthesis methods, chemical transformations, and biological activities of these compounds are expected .

properties

IUPAC Name |

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHDWRCZRZLYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)

![1,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5618753.png)

![7-cyclopentyl-2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5618760.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5618763.png)

![1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5618777.png)

![5-[(5-methyl-2-furyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618790.png)

![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine](/img/structure/B5618796.png)

amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5618817.png)

![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618823.png)

![5-(cyclopropylcarbonyl)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5618826.png)